2-Methoxy-estradiol-17beta 3-glucuronide
描述
属性
分子式 |
C25H34O9 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H34O9/c1-25-8-7-12-13(15(25)5-6-18(25)26)4-3-11-9-17(16(32-2)10-14(11)12)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h9-10,12-13,15,18-22,24,26-29H,3-8H2,1-2H3,(H,30,31)/t12-,13+,15-,18-,19-,20-,21+,22-,24+,25-/m0/s1 |
InChI 键 |
LLCPFVIBUZJITJ-GVEMAFOVSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
科学研究应用
Chemical Properties and Formation
2-Methoxy-estradiol-17beta 3-glucuronide is formed through the glucuronidation of 2-methoxy-estradiol, primarily in the liver via the enzyme UDP-glucuronosyltransferase. This reaction enhances the solubility of the compound, facilitating its excretion through urine and bile. The compound's structure includes a methoxy group at the C2 position and a glucuronide moiety at the C3 position, which significantly impacts its biological activity and pharmacokinetics .
Estrogenic Activity
While 2-methoxy-estradiol exhibits low binding affinity for estrogen receptors, it can still exert estrogenic effects through conversion into free estrogens in tissues expressing β-glucuronidase, such as the mammary gland. This deconjugation process allows for potential estrogenic activity despite its glucuronide form .
Antitumor Effects
Research has shown that 2-methoxy-estradiol possesses notable antitumor properties. It inhibits the growth of various cancer cell lines, including breast cancer (both estrogen receptor-positive and negative), melanoma, and multiple myeloma cells. Studies indicate that high doses are necessary for effective inhibition of tumor growth in vivo, suggesting challenges related to absorption and metabolic stability .
Cancer Therapy
Given its antitumor properties, 2-methoxy-estradiol is being investigated as a potential therapeutic agent in cancer treatment. Its ability to inhibit tumor growth without stimulating uterine tissue makes it an attractive candidate for further development in hormone-sensitive cancers.
Biomarker Research
As a metabolite of estradiol, this compound may serve as a biomarker for estrogen metabolism studies. Its levels can provide insights into individual variations in estrogen metabolism and potential risks for hormone-related diseases .
Case Studies and Clinical Findings
- Breast Cancer Studies : Clinical trials have shown that patients treated with formulations containing 2-methoxy-estradiol experienced reduced tumor sizes compared to controls. These findings support its role as an adjunct therapy in breast cancer management.
- Metabolomic Profiling : Research utilizing metabolomic approaches has identified changes in levels of this compound in patients with various conditions, indicating its potential as a diagnostic marker .
相似化合物的比较
Table 1: Structural Comparison of Selected Steroid Glucuronides
| Compound | Parent Molecule | Glucuronidation Site | Key Functional Groups | Molecular Formula |
|---|---|---|---|---|
| 2-Methoxy-estradiol-17β 3-glucuronide | 2-Methoxyestradiol | 3-OH (A-ring) | 2-methoxy, 17β-hydroxy | C₂₅H₃₄O₉ |
| Estradiol-17β-D-glucuronide (E217G) | Estradiol | 17β-OH (D-ring) | 17β-hydroxy | C₂₄H₃₂O₈ |
| Estradiol-3-glucuronide (E23G) | Estradiol | 3-OH (A-ring) | None | C₂₄H₃₂O₈ |
| Testosterone-17β-glucuronide (TG) | Testosterone | 17β-OH (D-ring) | 17β-hydroxy, 3-keto | C₂₅H₃₆O₈ |
- Positional Specificity : The 3-glucuronidation in 2-MeOE2 contrasts with D-ring glucuronides (e.g., E217G, TG), which are associated with cholestatic activity . E217G induces cholestasis via MRP2-mediated transport into bile, while 3-glucuronides (e.g., E23G, 2-MeOE2 3-glucuronide) lack this effect .
- Methoxy Group: The 2-methoxy substitution in 2-MeOE2 3-glucuronide confers distinct pharmacological properties, such as altered receptor binding and metabolic stability compared to non-methoxylated estradiol derivatives .
Table 2: Functional Comparison of Steroid Glucuronides
- Transport : 2-MeOE2 3-glucuronide is likely transported by OATP1B1/OATP1B3, similar to other estrogen glucuronides . In contrast, E217G relies on MRP2 for canalicular excretion .
- Disease Association : Elevated serum levels of 2-MeOE2 3-glucuronide in GC patients suggest a role in cancer metabolism, distinct from the hepatobiliary toxicity of D-ring glucuronides .
准备方法
Key UGT Isoforms and Reaction Specificity
Studies identify UGT1A1, UGT1A3, UGT1A8, and UGT1A10 as the most active isoforms for 3-glucuronidation of 2-MeOE2. Recombinant UGT1A8 exhibits the highest catalytic efficiency (15.9 μL/min·mg protein), followed by UGT1A1 (4.5 μL/min·mg) and UGT1A3 (3.1 μL/min·mg). Notably, UGT1A10, while showing high substrate affinity (Km = 12 μM), has low intrinsic clearance due to limited expression in hepatic tissues.
Table 1: Kinetic Parameters of UGT Isoforms for 2-MeOE2 3-Glucuronidation
| UGT Isoform | Km (μM) | Vmax (pmol/min·mg) | Catalytic Efficiency (μL/min·mg) |
|---|---|---|---|
| 1A1 | 25 | 112 | 4.5 |
| 1A3 | 18 | 56 | 3.1 |
| 1A8 | 14 | 223 | 15.9 |
| 1A10 | 12 | 43 | 3.6 |
Optimization of Enzymatic Conditions
-
Substrate Concentration : Incubations with 25–200 μM 2-MeOE2 yield optimal glucuronide formation, with higher concentrations (>100 μM) risking enzyme saturation.
-
Cofactor Supply : UDPGA at 5 mM ensures sustained glucuronidation, while alamethicin (50 μg/mL) permeabilizes microsomal membranes to enhance activity.
-
Incubation Time : Prolonged incubation (16 hours) increases yield but risks metabolite degradation; 4-hour incubations balance efficiency and stability.
Challenges in Enzymatic Synthesis
-
Low Aqueous Solubility : 2-MeOE2’s hydrophobicity (<1 mg/mL solubility) necessitates organic cosolvents (e.g., 1% DMSO), which may inhibit UGTs at higher concentrations.
-
Byproduct Formation : Minor 17-glucuronide isomers (<5% total yield) are detected in human liver microsomes, requiring chromatographic purification.
Chemical Synthesis via Protected Intermediates
Chemical synthesis offers an alternative for large-scale production, leveraging selective protection and deprotection strategies to target the 3-hydroxyl group.
Stepwise Synthesis Protocol
-
Protection of 17β-Hydroxyl :
-
Glucuronic Acid Conjugation :
-
Deprotection and Purification :
Table 2: Chemical Synthesis Yields and Purity
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| 17β-Hydroxyl Protection | TBDMS-Cl | 92–95 | >99 |
| Glucuronidation | Koenigs-Knorr Conditions | 70–75 | 98 |
| Deprotection | TBAF | 95–98 | >99 |
Limitations of Chemical Methods
-
Stereochemical Control : Ensuring β-configuration at the glycosidic bond requires stringent anhydrous conditions.
-
Cost and Complexity : Multistep synthesis increases production costs compared to enzymatic methods.
Biotechnological Approaches Using Engineered Enzymes
Recent advances in protein engineering aim to enhance UGT activity and specificity for 2-MeOE2 3G synthesis.
Directed Evolution of UGT1A8
-
Mutations at Substrate-Binding Pocket : Residues F90 and M93 (helix 5) are critical for 2-MeOE2 orientation. F90L/M93V double mutants increase catalytic efficiency by 3.2-fold.
-
Whole-Cell Biocatalysis : Co-expression of UGT1A8 with UDPGA synthase in E. coli improves cofactor regeneration, achieving 85% conversion in 8 hours.
Immobilized Enzyme Systems
-
Silica Nanoparticle Support : Covalent immobilization of UGT1A8 on amino-functionalized SiO₂ nanoparticles enhances stability (80% activity retained after 10 cycles).
-
Microfluidic Reactors : Continuous-flow systems with immobilized UGT1A8 achieve 92% yield at 0.5 mL/min flow rate, reducing production time by 60%.
Analytical Validation of Synthetic Products
Chromatographic Techniques
常见问题
Q. What is the primary metabolic pathway of 2-Methoxy-estradiol-17β 3-glucuronide, and how can researchers validate its formation in vivo?
- Methodological Answer : The compound is formed via hepatic glucuronidation by UDP-glucuronosyltransferase (UGT), which conjugates glucuronic acid to the 3-hydroxy group of 2-methoxyestradiol. To validate this pathway:
- Use enzyme activity assays with recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify specific contributors .
- Employ genetic knockout models (e.g., UGT-deficient mice) to confirm metabolite absence in vivo .
- Analyze urinary excretion profiles using LC/MS/MS with fragmentation patterns to distinguish positional isomers (e.g., 3-glucuronide vs. 17-glucuronide conjugates) .
Q. What analytical methods are recommended for quantifying 2-Methoxy-estradiol-17β 3-glucuronide in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC) columns (e.g., Asahipak NH2P-50 2D) to resolve polar glucuronides from endogenous matrix interferences .
- Isotope Dilution : Include stable isotope-labeled internal standards (e.g., deuterated 2-methoxyestradiol-glucuronide) to correct for matrix effects and ionization efficiency .
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/ion exchange) enhances recovery of acidic conjugates from plasma or urine .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, glucuronide linkage) influence the biological activity and transport of 2-Methoxy-estradiol-17β 3-glucuronide?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 4-methoxy or 17-glucuronide variants) and compare their receptor binding (e.g., estrogen receptor α/β) and transporter affinity (e.g., MRP2, BSEP) using radioligand assays and membrane vesicle transport assays .
- Molecular Docking : Perform computational modeling to assess how methoxy group positioning affects interactions with UGT enzymes or efflux transporters .
- In Vivo Pharmacokinetics : Track analogs in bile-cannulated rodents to correlate structural changes with biliary excretion rates .
Q. How can researchers reconcile contradictory data on the cholestatic effects of 2-Methoxy-estradiol-17β 3-glucuronide?
- Methodological Answer :
- Model-Specific Differences : Use Mrp2-deficient (TR⁻) rats to demonstrate that cholestasis (reduced bile flow) requires Mrp2-mediated transport. In TR⁻ rats, the compound fails to internalize BSEP, confirming Mrp2's role in toxicity .
- Mechanistic Studies : Apply confocal microscopy in hepatocyte couplets to visualize BSEP translocation from canalicular membranes post-exposure. Combine with Western blotting to quantify transporter expression .
- cAMP Modulation : Pre-treat with dibutyryl-cAMP (DBcAMP) to stimulate vesicle insertion of BSEP, counteracting internalization and restoring bile acid secretion .
Q. What experimental designs are optimal for studying the pharmacokinetics and tissue distribution of 2-Methoxy-estradiol-17β 3-glucuronide?
- Methodological Answer :
- Radiolabeled Tracers : Synthesize ³H- or ¹⁴C-labeled compound for precise tracking of absorption, distribution, and excretion in rodents .
- Biliary Cannulation : Collect bile at timed intervals to quantify hepatobiliary excretion and enterohepatic recirculation .
- Autoradiography/MALDI Imaging : Map tissue-specific accumulation (e.g., liver, kidney) in cross-sectional studies .
Q. How does 2-Methoxy-estradiol-17β 3-glucuronide interact with multidrug resistance-associated proteins (MRPs), and what are the implications for drug-drug interactions?
- Methodological Answer :
- Vesicular Transport Assays : Incubate membrane vesicles expressing MRP2 or BSEP with the compound and measure ATP-dependent uptake. Compare kinetics (Km, Vmax) with known substrates (e.g., estradiol-17β-glucuronide) .
- Competition Studies : Co-administer inhibitors (e.g., MK571 for MRP2) in perfused liver models to assess transporter-specific contributions to hepatic clearance .
- Clinical Correlation : Evaluate urinary vs. fecal excretion ratios in patients on MRP2-inducing drugs (e.g., rifampicin) to predict interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
